5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound features a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure includes a bromine atom at the 5-position and a methyl group at the 3-position of the pyrazole ring, which contributes to its distinct chemical properties and biological activities. The molecular formula of this compound is CHBrN, with a molecular weight of 212.05 g/mol.
5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine can be synthesized through various chemical methods, primarily involving the modification of existing pyrazolo[3,4-c]pyridine derivatives. Its synthesis is often documented in research articles focusing on organic chemistry and medicinal chemistry applications .
This compound is classified as a pyrazolopyridine derivative, which is part of a broader category of heterocyclic compounds. Heterocycles are cyclic compounds that contain atoms of at least two different elements in their rings, making them significant in medicinal chemistry due to their diverse biological activities.
The synthesis of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine typically involves several key steps:
The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions. Advanced techniques such as continuous flow reactors may also be employed in industrial settings to enhance scalability and efficiency of the synthesis process .
The compound has specific physical and chemical properties that are crucial for its applications in research and industry:
5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine participates in various chemical reactions:
Common reagents used include N-iodosuccinimide for iodization, palladium catalysts for coupling reactions, and various oxidizing or reducing agents depending on the desired transformation. Reaction conditions typically require specific solvents and temperatures to achieve optimal yields .
The primary target of 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine is tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation.
The compound inhibits TRK activity by binding to its ATP-binding pocket, effectively blocking downstream signaling pathways involved in cell growth. This inhibition has been quantified with an IC50 value of approximately 56 nM for TRKA, indicating significant potency against this target .
Relevant analyses often include spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for structural confirmation and purity assessment .
5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine has several scientific uses:
Pyrazolo[3,4-c]pyridines represent a distinct subclass of fused bicyclic heterocycles where a pyrazole ring merges with a pyridine ring at the 3,4- and c-fusion sites. This architecture confers rigid planar topology, enabling π-π stacking interactions with biological targets, while the nitrogen distribution (N1, N2, N3) creates hydrogen-bonding motifs critical for target engagement [3]. Unlike their [3,4-b]-fused isomers, pyrazolo[3,4-c]pyridines position the bridgehead nitrogen at the 4-position, creating an electron-deficient core that influences reactivity and binding. This electronic asymmetry is exploited in bioisosterism, where the scaffold effectively mimics purine bases (e.g., adenine/guanine) in kinase inhibitors but with enhanced metabolic stability and tunable solubility [6]. Computational analyses confirm that the 1H-tautomeric form predominates (>37 kJ/mol stability over 2H-form), ensuring predictable binding orientations [6]. The C3 and C5 positions serve as primary vectors for derivatization, with C7 offering a secondary, sterically constrained site for late-stage diversification [3].
Table 1: Key Structural Attributes of Pyrazolo[3,4-c]pyridine vs. Related Heterocycles
Attribute | Pyrazolo[3,4-c]pyridine | Pyrazolo[3,4-b]pyridine | Indazole |
---|---|---|---|
Tautomeric Preference | 1H (dominant) | 1H | 1H/2H mix |
Bridgehead Nitrogen | Position 4 | Position 3 | None |
Aromatic Circulation | Full in both rings | Full in both rings | Full |
Common Functionalization Vectors | C3, C5, C7, N1/N2 | C3, C5, C6, N1 | C3, C5, N1 |
Bioisosteric Utility | Purine mimics | Purine mimics | Azaindole mimics |
The synthetic exploration of pyrazolopyridines began with Ortoleva’s 1908 synthesis of monosubstituted derivatives via hydrazone cyclization [6]. However, focused development of [3,4-c]-isomers lagged behind [3,4-b]-analogues due to synthetic accessibility challenges. Early routes relied on Huisgen indazole syntheses, yielding low quantities of poorly functionalized cores [3]. A pivotal advancement emerged in the 2010s with Chapman and Hurst’s optimized Huisgen protocol using dichloroethane (DCE) co-solvents, enabling gram-scale production of 5-halo derivatives (e.g., 5-bromo-1-(acetyl)-pyrazolo[3,4-c]pyridine) [3]. This innovation unlocked systematic structure-activity relationship (SAR) studies. By 2023, vectorial functionalization strategies—demonstrated by Steel et al.—allowed site-selective modifications at N1/N2, C3, C5, and C7 using tailored protection/deprotection sequences and cross-coupling methodologies [3]. Consequently, over 300,000 pyrazolo[3,4-b/c]pyridine derivatives now exist, with 2,400 patents filed since 2012, underscoring their pharmaceutical relevance [6]. Notably, 14 drug candidates featuring the 1H-pyrazolo[3,4-b]pyridine core (structurally analogous) are in clinical development, though [3,4-c]-specific agents are emerging in kinase inhibitor pipelines [6] [8].
Table 2: Milestones in Pyrazolo[3,4-c]pyridine Chemistry
Year | Development | Impact |
---|---|---|
1908 | Ortoleva’s first pyrazolopyridine synthesis | Proof-of-concept for fused ring construction |
2010s | Chapman-Hurst DCE co-solvent protocol | Gram-scale synthesis of 5-halo intermediates |
2020 | Silva Júnior et al. protection-group strategies | Selective N1 vs. N2 functionalization |
2023 | Steel et al. vectorial C–H activation methods | Late-stage diversification at C3/C5/C7 |
The strategic incorporation of 5-bromo and 3-methyl groups transforms the pyrazolo[3,4-c]pyridine core into a versatile pharmacophore with enhanced drug discovery utility. The bromine atom at C5 serves as a synthetic linchpin for Pd-catalyzed cross-couplings, enabling rapid generation of chemical diversity. For example, Buchwald-Hartwig amination of 5-bromo derivatives with primary/secondary amines proceeds efficiently (62–97% yields) using Pd₂(dba)₃/rac-BINAP catalysis, introducing hydrogen-bond donors/acceptors critical for target affinity [3]. Concurrently, the 3-methyl group exerts multifaceted effects:
In kinase inhibitor design, these substituents enable precise target engagement. For instance, 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine derivatives inhibit TANK-binding kinase 1 (TBK1) at nanomolar concentrations (IC₅₀ = 0.2 nM for compound 15y), disrupting IFN signaling pathways in cancer cells [8]. The bromine’s halogen-bonding capability with kinase hinge regions (e.g., Glu87, Cys89 in TBK1) further augments potency [8]. Additionally, the methyl group’s compact lipophilicity enhances cell permeability, evidenced by micromolar antiproliferative effects in glioblastoma (A172, U87MG) and melanoma (A375) cell lines [8].
Table 3: Commercial Availability and Physicochemical Properties of 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine
Supplier | Purity (%) | Package Size | Price (€) | LogPa | H-Bond Acceptors | Molecular Weight (g/mol) |
---|---|---|---|---|---|---|
Laibo Chem | ≥97 | 5g | 564.00 | 1.42 | 3 | 212.05 |
Fluorochem | 95 | 250mg | 109.00 | 1.42 | 3 | 212.05 |
TRC | 95 | 100mg | 47.00 | 1.42 | 3 | 212.05 |
American Custom | 95 | 5mg | 497.49b | 1.42 | 3 | 212.05 |
Notes:a Predicted using PubChem data [1] [4].b USD pricing converted to EUR (1 USD = 0.93 EUR).
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0